4-(Hydroxymethyl)-2-isopropylthiazole
Overview
Description
4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a thiazole ring substituted with a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure, and they are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-isopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylthioamide with formaldehyde in the presence of an acid catalyst to form the desired thiazole ring with the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-2-isopropylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(Hydroxymethyl)-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(Hydroxymethyl)-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.
4-(Hydroxymethyl)-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-(Hydroxymethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441331 | |
Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-45-7 | |
Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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